N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 4-chlorophenyl group, a 3-methyl-1H-pyrazol-5-yl group, and a 5-nitrofuran-2-carboxamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyrazolo[3,4-d]pyrimidin-6-yl group, for example, is a fused ring system containing nitrogen atoms, which can participate in hydrogen bonding and other interactions .科学的研究の応用
Synthesis and Pharmaceutical Applications
The molecule is a derivative of the pyrazolopyrimidine core, which is essential in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Studies have shown that the pyranopyrimidine scaffolds, closely related to this compound, possess wide applicability in drug synthesis. The synthesis of derivatives of this compound involves complex pathways, often utilizing hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. The intricate structural existence of this core makes its development challenging but also allows for broad catalytic applications, aiding in the development of lead molecules for various pharmacological targets (Parmar, Vala, & Patel, 2023).
Therapeutic Insights
Compounds bearing the pyrazolo[1,5-a]pyrimidine scaffold, closely related to the queried chemical, are noted for their wide range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious activities. These compounds are considered privileged in drug discovery due to their structural flexibility and the ability to modulate biological activity through structural modifications. The structural-activity relationship (SAR) of these derivatives has garnered significant attention, leading to the development of numerous lead compounds for various disease targets. However, despite these advances, there's ample scope for medicinal chemists to further exploit this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).
Catalysis and Organic Synthesis
The molecule under consideration is structurally related to heterocyclic compounds which play a significant role in catalysis and organic synthesis. The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those derived from pyridine and indazole, are renowned for their versatility as synthetic intermediates and their biological significance. These compounds have shown tremendous potential in metal complex formation, catalyst design, asymmetric synthesis, and medicinal applications. Consequently, heterocyclic N-oxide motifs have been central to numerous advanced chemistry and drug development investigations, highlighting the potential of compounds structurally similar to the queried molecule in these domains (Li et al., 2019).
将来の方向性
作用機序
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of Akt and downstream biomarkers .
特性
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-3aH-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN8O5/c1-10-8-15(23-19(31)14-6-7-16(34-14)29(32)33)28(26-10)20-24-17-13(18(30)25-20)9-22-27(17)12-4-2-11(21)3-5-12/h2-9,13H,1H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDUDERYXKQRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC(=O)C4C=NN(C4=N3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。